Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
Overview
Description
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- consists of an imidazole ring fused to a quinazoline moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- can be achieved through various synthetic routes. One common method involves the iodine-promoted dual oxidative C(sp3)–H amination of 2-methyl-3-arylquinazolin-4(3H)-ones. This method uses molecular oxygen as a terminal oxidant and proceeds under metal-free conditions, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine and molecular oxygen are commonly used as oxidizing agents in the synthesis of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative C(sp3)–H amination reaction yields 1,4-diarylimidazo[1,5-a]quinazolin-5(4H)-ones .
Scientific Research Applications
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- involves the inhibition of specific molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks, which can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]quinoline
Comparison: Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is unique due to its specific fusion of the imidazole and quinazoline rings, which imparts distinct chemical and biological properties. Compared to Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine, it has a different arrangement of nitrogen atoms within the ring system, leading to variations in reactivity and biological activity .
Properties
IUPAC Name |
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9/h1-4H,5-6H2,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVVAWCDANPADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435980 | |
Record name | Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50608-24-7 | |
Record name | Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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